molecular formula C4H10ClN5 B2468501 2-(2H-Tetrazol-5-yl)propan-2-amine;hydrochloride CAS No. 1874211-60-5

2-(2H-Tetrazol-5-yl)propan-2-amine;hydrochloride

Cat. No.: B2468501
CAS No.: 1874211-60-5
M. Wt: 163.61
InChI Key: BHPKSFIHSXJCSI-UHFFFAOYSA-N
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Description

The compound “2-(2H-Tetrazol-5-yl)propan-2-amine;hydrochloride” is a derivative of tetrazole . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses .

Scientific Research Applications

Antifungal Activity

Tetrazole derivatives, including compounds similar to 2-(2H-Tetrazol-5-yl)propan-2-amine hydrochloride, have shown effectiveness against Candida albicans. One study found that certain tetrazole derivatives displayed significant inhibitory effects on fungal growth with minimal cytotoxicity towards epithelial cells, suggesting potential as antifungal agents (Bondaryk, Łukowska-Chojnacka, & Staniszewska, 2015).

DNA Interaction

Research has explored the interaction of tetrazole-based ligands with DNA. In one study, metal complexes derived from tetrazole ligands demonstrated significant nuclease activity, suggesting potential applications in DNA cleavage studies (Babu et al., 2017).

Metabolic Stability

A series of tetrazole derivatives were synthesized and tested for their metabolic stability, providing insights into the structural modifications that can enhance metabolic resistance. These findings are crucial for the development of more stable drug candidates (Garzinsky et al., 2018).

Photodegradation Studies

Tetrazoles have wide applications in pharmaceuticals and defense. A study on the photodegradation of bis(1H-tetrazol-5-yl)amine in water revealed insights into its degradation pathways, important for assessing the environmental impact of such compounds (Halasz, Hawari, & Perreault, 2020).

Enzymatic Hydrolysis

The enzymatic hydrolysis of tetrazole-containing esters was studied, with specific lipases enabling high optical purities and excellent enantioselectivity. This research has implications for the synthesis of optically active pharmaceuticals (Łukowska-Chojnacka & Mierzejewska, 2014).

Energetic Materials

Tetrazole-based molecules, including 2-(2H-Tetrazol-5-yl)propan-2-amine hydrochloride, have been investigated for their potential in nitrogen-rich gas generators. Their energetic properties were studied, contributing to the development of high-performance materials (Srinivas, Ghule, & Muralidharan, 2014).

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5.ClH/c1-4(2,5)3-6-8-9-7-3;/h5H2,1-2H3,(H,6,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPKSFIHSXJCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NNN=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874211-60-5
Record name 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine hydrochloride
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